molecular formula C16H17N3O4S B6027354 N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B6027354
M. Wt: 347.4 g/mol
InChI Key: JHXWZOVBUIQDFR-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a pyrrolidinone ring, and a benzenesulfonamide group

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-23-15-9-4-12(11-17-15)18-24(21,22)14-7-5-13(6-8-14)19-10-2-3-16(19)20/h4-9,11,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXWZOVBUIQDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methoxypyridine derivative, which is then subjected to a series of reactions to introduce the pyrrolidinone and benzenesulfonamide groups. Key steps in the synthesis may include:

    Nitration and Reduction: Nitration of pyridine followed by reduction to obtain the aminopyridine derivative.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution.

    Sulfonamide Formation: Reaction of the aminopyridine with benzenesulfonyl chloride to form the sulfonamide.

    Pyrrolidinone Introduction: Cyclization reactions to introduce the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield an aminopyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases by targeting specific molecular pathways.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

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